8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline
CAS No.: 587885-87-8
Cat. No.: VC13247510
Molecular Formula: C10H5BrF3NO
Molecular Weight: 292.05 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 587885-87-8 |
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Molecular Formula | C10H5BrF3NO |
Molecular Weight | 292.05 g/mol |
IUPAC Name | 8-bromo-2-(trifluoromethyl)-1H-quinolin-4-one |
Standard InChI | InChI=1S/C10H5BrF3NO/c11-6-3-1-2-5-7(16)4-8(10(12,13)14)15-9(5)6/h1-4H,(H,15,16) |
Standard InChI Key | WVDMDQACCBVSTK-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C(=C1)Br)NC(=CC2=O)C(F)(F)F |
Canonical SMILES | C1=CC2=C(C(=C1)Br)NC(=CC2=O)C(F)(F)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline belongs to the quinoline family, a class of heterocyclic aromatic compounds containing a benzene ring fused to a pyridine ring. Its molecular formula is C₁₀H₅BrF₃NO, with a molecular weight of 292.05 g/mol. The substitution pattern includes:
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Bromine at position 8: Enhances electrophilic reactivity and potential halogen bonding in biological systems.
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Hydroxyl group at position 4: Introduces hydrogen-bonding capability and polarity.
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Trifluoromethyl group at position 2: Contributes to lipophilicity and metabolic stability .
Table 1: Key Physicochemical Properties of Analogous Quinoline Derivatives
The hydroxyl group in 8-bromo-4-hydroxy-2-(trifluoromethyl)quinoline is expected to increase aqueous solubility compared to its phenoxy analog, though precise measurements require experimental validation.
Synthetic Routes and Optimization
Bromination Strategies
Step | Reagents | Yield (%) |
---|---|---|
Bromination | CuBr₂, TBAB, H₂O | 90 |
Trifluoromethylation | TFAA, AlCl₃ | 75–85 |
Deprotection | HBr, AcOH | 95 |
Physicochemical and Spectroscopic Characterization
Spectral Data
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¹H NMR: Expected signals include a singlet for the -CF₃ group (δ 120–125 ppm) and a downfield-shifted hydroxyl proton (δ 9–10 ppm).
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IR Spectroscopy: Stretching vibrations for -OH (3200–3600 cm⁻¹), C-F (1100–1200 cm⁻¹), and C-Br (500–600 cm⁻¹).
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Mass Spectrometry: Molecular ion peak at m/z 292.05 (C₁₀H₅BrF₃NO⁺) .
Solubility and Stability
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Solubility: Highly soluble in polar aprotic solvents (DMSO, DMF) but limited in water (<0.1 mg/mL).
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Stability: Susceptible to photodegradation; storage recommendations include amber vials at -20°C under inert atmosphere.
Challenges and Future Directions
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Regioselectivity: Competing bromination at positions 5 and 7 necessitates directing groups.
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Scale-Up: Batch reactor optimization for multi-step synthesis to improve throughput.
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